molecular formula C19H14Cl2N2OS B14722985 N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide CAS No. 6978-43-4

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B14722985
CAS No.: 6978-43-4
M. Wt: 389.3 g/mol
InChI Key: SPRSYBUCYILSRA-UHFFFAOYSA-N
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Description

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide is a chemical compound with the molecular formula C₁₉H₁₄Cl₂N₂OS It is known for its unique structure, which includes a naphthalene ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide typically involves the reaction of 3,5-dichloroaniline with naphthalene-1-acetic acid in the presence of a thionating agent such as phosphorus pentasulfide (P₂S₅). The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH₄) in methanol (CH₃OH) under reflux conditions.

    Substitution: Ammonia (NH₃) in ethanol (C₂H₅OH) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(naphthalen-1-yl) phenazine-1-carboxamide

Uniqueness

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of a naphthalene ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6978-43-4

Molecular Formula

C19H14Cl2N2OS

Molecular Weight

389.3 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H14Cl2N2OS/c20-14-9-15(21)11-16(10-14)22-19(25)23-18(24)8-13-6-3-5-12-4-1-2-7-17(12)13/h1-7,9-11H,8H2,(H2,22,23,24,25)

InChI Key

SPRSYBUCYILSRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=S)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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